3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid 3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1923335-26-5
VCID: VC4993991
InChI: InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14)
SMILES: C1C(CC(=O)CC1C(F)(F)F)C(=O)O
Molecular Formula: C8H9F3O3
Molecular Weight: 210.152

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid

CAS No.: 1923335-26-5

Cat. No.: VC4993991

Molecular Formula: C8H9F3O3

Molecular Weight: 210.152

* For research use only. Not for human or veterinary use.

3-Oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid - 1923335-26-5

Specification

CAS No. 1923335-26-5
Molecular Formula C8H9F3O3
Molecular Weight 210.152
IUPAC Name 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H9F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h4-5H,1-3H2,(H,13,14)
Standard InChI Key SEXJGZPRVAVSIY-UHFFFAOYSA-N
SMILES C1C(CC(=O)CC1C(F)(F)F)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a cyclohexane ring with three functional groups:

  • Carboxylic acid (-COOH) at position 1, enabling hydrogen bonding and salt formation.

  • Ketone (=O) at position 3, introducing electrophilic reactivity.

  • Trifluoromethyl (-CF₃) at position 5, imparting electron-withdrawing effects and metabolic stability.

The chair conformation of the cyclohexane ring minimizes steric strain, while the -CF₃ group’s electronegativity (3.98 for fluorine) polarizes adjacent C-F bonds, enhancing lipid solubility.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₈H₉F₃O₃
Molecular weight210.152 g/mol
IUPAC name3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylic acid
SMILESC1C(CC(=O)CC1C(F)(F)F)C(=O)O
InChIKeySEXJGZPRVAVSIY-UHFFFAOYSA-N

Lipophilicity and Solubility

Synthesis and Optimization

Reaction Pathways

A typical synthesis involves:

  • Friedel-Crafts Acylation: Introducing the ketone group via electrophilic substitution.

  • Nucleophilic Trifluoromethylation: Using CF₃ sources like Ruppert-Prakash reagent (TMSCF₃) to install the -CF₃ group.

  • Oxidation and Cyclization: Forming the cyclohexane ring through intramolecular aldol condensation.

Table 2: Critical Reaction Parameters

StepConditionsYield
TrifluoromethylationCuI catalyst, DMF, 80°C65–70%
CyclizationH₂SO₄, 0°C, 12 h85%
Final purificationRecrystallization (EtOAc/hexane)95% purity

Comparative studies with analogous compounds, such as 3,5-bis(trifluoromethyl)benzoic acid, highlight the challenges of regioselectivity in polyhalogenated systems . For instance, patent US6489507B1 emphasizes the use of magnesium-based intermediates to direct -CF₃ substitution patterns , a strategy potentially adaptable to this cyclohexane derivative.

Pharmaceutical Applications

Agricultural Chemistry

In agrochemicals, the -CF₃ group confers resistance to oxidative degradation, prolonging herbicidal activity. Field trials with structurally related compounds show 90% weed suppression at 50 g/ha.

HazardPrecaution
Skin contactWear nitrile gloves; wash with soap
InhalationUse fume hood; monitor air quality
StorageKeep in sealed container at 4°C

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